AC-Gly-trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Gly-trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of glycine to the resin, followed by the coupling of N-acetylated tryptophan. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
AC-Gly-trp-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxyl radicals.
Reduction: Dithiothreitol (DTT) for disulfide bond reduction.
Substitution: Various acylating agents such as acetic anhydride for N-terminal acetylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Acylated peptides with modified termini.
Scientific Research Applications
AC-Gly-trp-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of AC-Gly-trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through cation-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-acetylglycine: A simpler analog lacking the tryptophan residue, used in biochemical research.
N-acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, used in studies of tryptophan metabolism.
Glycyl-L-tryptophan: Similar dipeptide without the acetyl group, used in peptide synthesis research.
Uniqueness
AC-Gly-trp-OH is unique due to the presence of both glycine and tryptophan residues, which confer distinct biochemical properties. The acetylation of the glycine residue enhances its stability and solubility, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-9(19)16-8-14(20)18-13(15(21)22)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H,16,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
JMAZYXIVZMESFH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.